molecular formula C₄₃H₅₈N₄O₁₂ B1146385 25-去乙酰-23-乙酰利福平 CAS No. 1416773-23-3

25-去乙酰-23-乙酰利福平

货号 B1146385
CAS 编号: 1416773-23-3
分子量: 822.94
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 25-Deacetyl-23-acetyl Rifampicin involves the modification of Rifampicin, focusing on the deacetylation and reacetylation processes to alter its chemical structure for specific properties or activities. Bartolucci et al. (1990) describe the synthesis of a protected intermediate, leading to the preparation of new rifamicin derivatives modified at specific positions, showcasing the chemical flexibility and potential for derivative synthesis of Rifampicin (Bartolucci et al., 1990).

Molecular Structure Analysis

The molecular structure of 25-Deacetyl-23-acetyl Rifampicin and its derivatives is complex, with multiple functional groups and stereochemical considerations. The X-ray crystal structure reveals hindrance at specific OH groups, influencing reactivity and possibly the biological activity of the derivatives (Bartolucci et al., 1990).

Chemical Reactions and Properties

Rifampicin and its derivatives undergo various chemical reactions, including deacetylation and acylation, influenced by the molecular structure's complexity. The reactivity studies show the challenges in modifying rifampicin derivatives due to the steric hindrance of functional groups (Bartolucci et al., 1990).

Physical Properties Analysis

The physical properties of 25-Deacetyl-23-acetyl Rifampicin, such as solubility, melting point, and crystalline form, are crucial for its application in pharmaceutical formulations. These properties are determined by its molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability, and interaction with enzymes, define the therapeutic potential and pharmacokinetic profile of 25-Deacetyl-23-acetyl Rifampicin. Nakajima et al. (2011) discuss the deacetylation of rifamycins by human arylacetamide deacetylase, highlighting the metabolic transformations that affect the drug's activity and toxicity (Nakajima et al., 2011).

科学研究应用

在对抗多药耐药细菌感染中的应用

Rifampicin,包括其衍生物如25-去乙酰-23-乙酰利福平,已显示出在应对多药耐药(MDR)细菌感染方面具有潜力。这源于利福平与多种药物的体外协同作用,使其成为针对MDR革兰氏阴性细菌感染的联合方案中的关键组成部分。然而,文献主要由非对照研究组成,真正的临床益处,包括临床结果和生存率,仍需要通过控制性临床试验进行强有力的评估(Drapeau, Grilli, & Petrosillo, 2010)

在治疗梭菌相关性腹泻(CDAD)中的作用

Rifampicin及其变体已成为研究的一部分,研究它们在治疗CDAD中的疗效。初步临床数据显示,利福霉素,包括利福平,对于复发性CDAD显示出积极的结果。然而,这些研究通常规模较小,需要进行更广泛和控制性的研究来证实这些发现(Garey et al., 2008)

理解药代动力学变异

利福霉素如利福平的药代动力学受药物代谢酶和转运蛋白基因变异的显著影响。这些变异导致药物疗效和安全性特征的个体间差异。识别这些变异对于个性化治疗方案至关重要,特别是在结核病患者中。然而,确立这些关系需要进行控制性临床研究(Sileshi et al., 2022)

在重症肺炎治疗中的贡献

利福平在联合治疗中被评估其在治疗严重社区获得性军团菌肺炎中的作用。虽然现有的单药疗法如大环内酯类和氟喹诺酮类药物已经有效,但对于病情严重或有重要并发症的患者,考虑添加利福平。尽管可能出现不良药物事件和药物相互作用,但仍需要谨慎选择患者并进行监测(Varner, Bookstaver, Rudisill, & Albrecht, 2011)

对药物相互作用的影响

利福平以其对细胞色素P-450氧化酶和P-糖蛋白转运系统的强效诱导作用而闻名,导致显著的药物相互作用。当利福平添加到或从药物方案中停止时,这些相互作用可能导致治疗反应减弱、治疗失败或毒性反应。临床医生必须警惕并了解这些相互作用,以相应地管理和调整治疗方案(Baciewicz, Chrisman, Finch, & Self, 2013)

作用机制

Target of Action

25-Deacetyl-23-acetyl Rifampicin is a metabolite of the antibiotic Rifampicin . The primary target of Rifampicin, and by extension its metabolites, is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

Rifampicin and its metabolites inhibit the RNAP, thereby preventing the transcription process This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process, which is a critical step in protein synthesis. This disruption affects various biochemical pathways within the bacteria, leading to a lack of essential proteins and enzymes, and ultimately, bacterial death .

Pharmacokinetics

The pharmacokinetics of Rifampicin and its metabolite, 25-Deacetyl-23-acetyl Rifampicin, have been studied in healthy adults . The apparent clearance of Rifampicin and 25-Deacetyl-23-acetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults . These values suggest that the metabolite is cleared from the body more rapidly than the parent compound.

Result of Action

The inhibition of RNAP by 25-Deacetyl-23-acetyl Rifampicin leads to the disruption of protein synthesis within the bacteria. This disruption prevents the bacteria from carrying out essential functions, leading to its death .

Action Environment

The action of 25-Deacetyl-23-acetyl Rifampicin, like other antibiotics, can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes . For instance, the coadministration of isoniazid has been suggested as a factor that may influence the pharmacokinetics of Rifampicin . .

属性

IUPAC Name

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVNNJVNAODFP-BKPSJPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。